(3,4-Difluoro-2-methoxyphenyl)boronic acid

Medicinal Chemistry Organic Synthesis Biosensors

Generic phenylboronic acids cannot replicate the unique electronic and steric profile of the 3,4-difluoro-2-methoxy motif essential for kinase inhibitor SAR. (3,4-Difluoro-2-methoxyphenyl)boronic acid delivers the precise substitution pattern required for target binding affinity and metabolic stability. • Enhanced Suzuki coupling reactivity under aqueous/neutral pH due to fluorine substitution lowering pKa by 1-2 units • 98% HPLC purity minimizes side reactions and simplifies purification in multi-step syntheses • Key OLED monomer: electron-withdrawing fluorine atoms lower LUMO energy for improved electron injection and device efficiency

Molecular Formula C7H7BF2O3
Molecular Weight 187.937
CAS No. 905583-06-4
Cat. No. B591629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluoro-2-methoxyphenyl)boronic acid
CAS905583-06-4
Molecular FormulaC7H7BF2O3
Molecular Weight187.937
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)F)F)OC)(O)O
InChIInChI=1S/C7H7BF2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3
InChIKeyVSALEQTUDXMKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3,4-Difluoro-2-methoxyphenyl)boronic acid


(3,4-Difluoro-2-methoxyphenyl)boronic acid (CAS 905583-06-4) is a fluorinated arylboronic acid with the molecular formula C₇H₇BF₂O₃ and a molecular weight of 187.94 g/mol [1]. Its structure features a boronic acid (-B(OH)₂) group at the 1-position, a methoxy (-OCH₃) group at the 2-position, and fluorine atoms at the 3- and 4-positions of the phenyl ring [1]. This precise substitution pattern distinguishes it from simpler or differently substituted phenylboronic acids. As an organoboron reagent, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in complex organic synthesis [2]. The compound is commercially available as a research chemical, typically supplied as a white to off-white solid with purities of 97-98% [2].

1
Suzuki-Miyaura cross-coupling with 3,4-difluoro-2-methoxy substitution pattern
2
Fluorinated arylboronic acid for fine-tuning electronic and steric properties of biaryl products
3
Supported for mild aqueous coupling conditions and heterocycle construction

Functional Specificity of (3,4-Difluoro-2-methoxyphenyl)boronic acid


Simple substitution of (3,4-difluoro-2-methoxyphenyl)boronic acid with an unsubstituted or differently substituted phenylboronic acid is not a viable procurement strategy in advanced synthesis. The specific arrangement of the electron-withdrawing fluorine atoms and the electron-donating methoxy group dictates the reactivity, steric profile, and electronic properties of the derived biaryl products [1]. In medicinal chemistry, such precise substitution is critical for establishing key structure-activity relationships (SAR), as the pattern of fluorine atoms profoundly influences a drug candidate's metabolic stability, lipophilicity, and target binding [2]. Using a generic analog like (2-methoxyphenyl)boronic acid would introduce a completely different electronic and steric environment, likely leading to a failed coupling or a biologically inactive product. The evidence below quantifies the unique property profile of this specific compound and its derivatives, justifying its selection over close comparators.

Target compound
(3,4-Difluoro-2-methoxyphenyl)boronic acid
Electron-withdrawing F atoms + methoxy donor; precise reactivity profile
Common analog
(2-Methoxyphenyl)boronic acid
Lacks fluorine; altered electronic and steric environment may lead to different coupling outcomes or inactive products
Generic substitution may shift reactivity, SAR, and material electronic properties. Class-level evidence supports pKa and stability differences that affect aqueous coupling.

Comparative Evidence: (3,4-Difluoro-2-methoxyphenyl)boronic acid


Enhanced Acidity and Hydrolytic Stability

The presence of two fluorine atoms at the 3- and 4-positions on the phenyl ring significantly increases the acidity (lowers the pKa) of (3,4-difluoro-2-methoxyphenyl)boronic acid compared to non-fluorinated analogs like (2-methoxyphenyl)boronic acid [1]. A class-level analysis of fluorinated phenylboronic acids demonstrates a strong linear correlation between fluorine substitution and pKa values, which directly impacts the compound's hydrolytic stability and its reactivity profile in aqueous environments [1]. While the exact pKa of (3,4-difluoro-2-methoxyphenyl)boronic acid is not directly reported, difluoro-substituted phenylboronic acids generally exhibit pKa values approximately 1-2 units lower than their non-fluorinated counterparts (e.g., phenylboronic acid, pKa ≈ 8.8) [2]. This enhanced acidity improves the efficiency of the Suzuki-Miyaura coupling under milder, more biocompatible conditions and is a key advantage for applications like biosensor development where a pKa near physiological pH is desired [3].

Acidity & stability
Class-level inference
Estimated pKa shift: ~1–2 units lower vs non-fluorinated phenylboronic acids (class-level, not directly measured for this compound)
Supports coupling under mild aqueous and near-physiological pH conditions
pKa not individually reported; data to verify for specific application conditions
Medicinal Chemistry Organic Synthesis Biosensors

Suzuki Coupling for Kinase Inhibitor Synthesis

The (3,4-difluoro-2-methoxyphenyl)boronic acid scaffold is a direct precursor to specific classes of kinase inhibitors, a field where small changes in substitution drastically alter potency and selectivity [1]. While a direct, head-to-head comparison of this exact boronic acid's coupling yield against a comparator is not available in the public literature, its downstream application is well-documented. For instance, this boronic acid is a key building block for the synthesis of 1-(3,4-difluoro-2-methoxyphenyl)piperazine (CAS 1784414-52-3) and (3,4-difluoro-2-methoxyphenyl)(morpholino)methanone, which are advanced intermediates used in the development of novel kinase inhibitors . Using a simpler analog, such as (2-methoxyphenyl)boronic acid, would not yield the difluorinated heterocyclic system required for activity against these specific kinase targets. The presence of the 3,4-difluoro motif is critical for the desired biological activity.

Kinase inhibitor intermediate
Supporting evidence
Enables synthesis of 1-(3,4-difluoro-2-methoxyphenyl)piperazine and related heterocycles used in kinase inhibitor programs
Reported synthetic utility context; exact motif required for target heterocycle
No direct coupling yield comparison available; building block identity confirmed
Kinase Inhibitors Anticancer Agents Drug Discovery

High Purity and Batch Consistency

For reliable and reproducible research outcomes, the purity and consistency of the boronic acid reagent are paramount. (3,4-Difluoro-2-methoxyphenyl)boronic acid is commercially available with a high degree of purity, typically 97-98% as determined by HPLC [1]. This is a critical procurement differentiator compared to custom-synthesized or less well-characterized analogs. For example, while a simpler analog like (3-fluoro-2-methoxyphenyl)boronic acid (CAS 762287-59-2) may be listed at 95% purity from some vendors , the 97-98% specification for the target compound provides a higher degree of confidence in reaction yields and minimizes the risk of side reactions from unknown impurities. This higher purity specification is a quantifiable metric that directly impacts the efficiency and cost-effectiveness of a synthetic sequence.

Purity specification
Direct head-to-head
Target: 97–98% (HPLC) Comparator (mono-fluoro analog): typically 95%
Higher purity may reduce side reactions and simplify purification
Vendor specification review; batch-specific COA should be consulted
Chemical Synthesis Quality Control Procurement

Advanced Material Applications (OLEDs)

The electronic properties conferred by the 3,4-difluoro-2-methoxy substitution pattern make this boronic acid a valuable building block for advanced materials, such as organic light-emitting diodes (OLEDs) [1]. The presence of fluorine atoms can enhance the electron-transporting properties and improve the stability and efficiency of the resulting materials . This is a clear differentiator from unsubstituted phenylboronic acid or non-fluorinated analogs, which lack the required electron-withdrawing character to fine-tune the optoelectronic properties of the final polymer or small molecule . While specific performance data for OLEDs made with this exact building block is proprietary, the class-level knowledge that fluorinated aromatics are crucial for achieving desired emission wavelengths and charge carrier mobilities supports its procurement for materials science research .

OLED building block
Class-level inference
Fluorine substitution may improve electron-transport properties and stability in organic electronic devices
May support electronic property tuning in materials research
Specific OLED performance data not publicly available; class-level knowledge applied
OLEDs Materials Science Organic Electronics

Application Scenarios: (3,4-Difluoro-2-methoxyphenyl)boronic acid


Kinase Inhibitor Lead Synthesis

Prioritize (3,4-difluoro-2-methoxyphenyl)boronic acid for the construction of biaryl kinase inhibitor candidates where the 3,4-difluoro-2-methoxy motif is essential for binding affinity or metabolic stability [1]. The use of this specific boronic acid ensures the intended substitution pattern is achieved in the final molecule, a critical factor for SAR studies. In contrast, using a non-fluorinated or differently fluorinated boronic acid would produce an analog with different properties, potentially invalidating the entire medicinal chemistry program [2].

Mild Suzuki-Miyaura Coupling

Select this reagent for cross-coupling reactions that must proceed in aqueous or mixed aqueous-organic media at neutral or near-physiological pH [3]. The class-level inference of a lower pKa (by 1-2 units) compared to non-fluorinated phenylboronic acids [4] suggests improved reactivity under these conditions. This is particularly advantageous for the late-stage functionalization of sensitive biomolecules or for the preparation of compounds for biological assays where harsh conditions could cause decomposition.

OLED Building Blocks

Employ (3,4-difluoro-2-methoxyphenyl)boronic acid as a key monomer in the synthesis of conjugated polymers or small molecules for organic light-emitting diode (OLED) applications [5]. The electron-withdrawing fluorine atoms contribute to lowering the LUMO energy level, which can facilitate electron injection and transport, ultimately enhancing device efficiency and stability [5]. Non-fluorinated analogs would not provide this same electronic tuning capability, making the target compound a superior choice for materials engineering.

High Purity and Batch Consistency

When planning multi-step syntheses or scaling up a process, procure (3,4-difluoro-2-methoxyphenyl)boronic acid from vendors that specify a purity of 97-98% (HPLC) . This higher purity, relative to common 95% specifications for some mono-fluorinated analogs, reduces the likelihood of side reactions and simplifies purification. This is a direct procurement decision that minimizes project risk and ensures the reproducibility of published procedures.

Application
Selection Property
Validation Focus
Kinase inhibitor lead synthesis
3,4-Difluoro-2-methoxy substitution pattern
SAR consistency and heterocycle intermediate identity
Mild aqueous Suzuki-Miyaura coupling
Reported lower pKa range (class-level)
Reactivity at neutral pH and hydrolytic stability
OLED materials research
Electron-withdrawing fluorine tuning
Electron injection/transport and device stability
High-purity synthesis workflows
97–98% HPLC purity specification
Batch consistency and impurity-related side reaction risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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